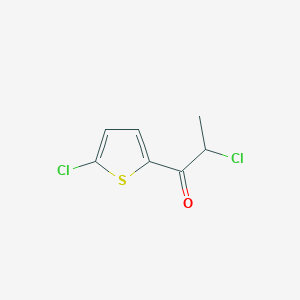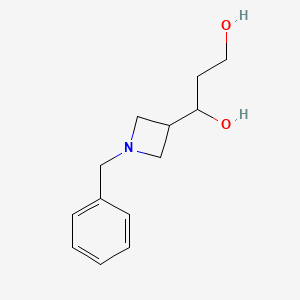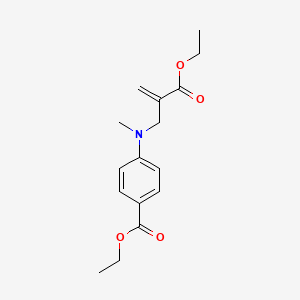
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate is a complex organic compound with a molecular formula of C16H21NO4. This compound contains a benzoate ester functional group, which is often found in various chemical and pharmaceutical applications. The structure includes an ethyl ester group, an allyl group, and a methylamino group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the alkylation of the resulting ethyl 4-aminobenzoate with 2-(ethoxycarbonyl)allyl chloride in the presence of a base such as sodium hydroxide. The final step involves the methylation of the amino group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted benzoates and amines
Applications De Recherche Scientifique
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate involves its interaction with various molecular targets. The ester and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the allyl and methylamino groups.
Methyl 4-aminobenzoate: Similar to Ethyl 4-aminobenzoate but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(2-hydroxybenzylamino)benzoate: Contains a hydroxybenzylamino group instead of the ethoxycarbonylallyl group.
Uniqueness
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate is unique due to the presence of both the ethoxycarbonylallyl and methylamino groups, which provide distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
ethyl 4-[2-ethoxycarbonylprop-2-enyl(methyl)amino]benzoate |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)12(3)11-17(4)14-9-7-13(8-10-14)16(19)21-6-2/h7-10H,3,5-6,11H2,1-2,4H3 |
Clé InChI |
JUNCIWWXBRJOMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N(C)CC(=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


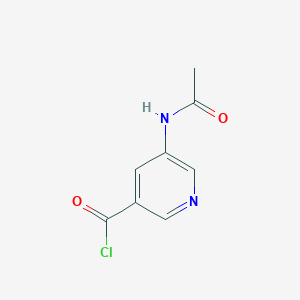
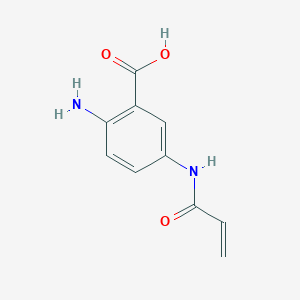

![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
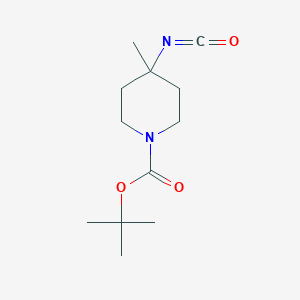
![tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13950527.png)



